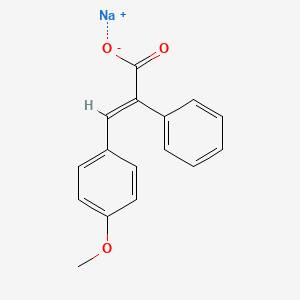
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring containing one double bond. The presence of isopropyl and methyl groups, along with a butenone side chain, makes this compound unique in its chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of a cyclohexanone derivative with a suitable aldehyde or ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclohexenes
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler compound with a similar ring structure but lacking the isopropyl and butenone groups.
Isopropylcyclohexene: Contains the isopropyl group but lacks the butenone side chain.
Methylcyclohexene: Contains the methyl group but lacks the isopropyl and butenone groups.
Uniqueness
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one is unique due to the combination of isopropyl, methyl, and butenone groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
93942-50-8 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-1-(2-methyl-5-propan-2-ylcyclohexen-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-6,10,12H,7-9H2,1-4H3/b6-5+ |
Clé InChI |
PIRRESNWUUEAOS-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C(=O)C1=C(CCC(C1)C(C)C)C |
SMILES canonique |
CC=CC(=O)C1=C(CCC(C1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


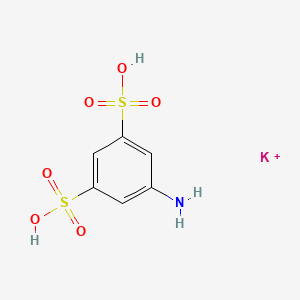
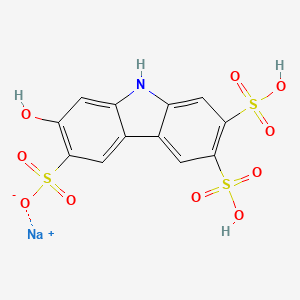

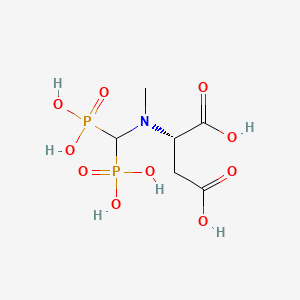

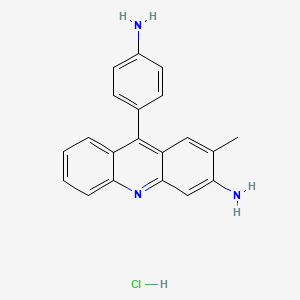
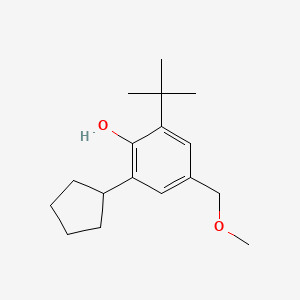
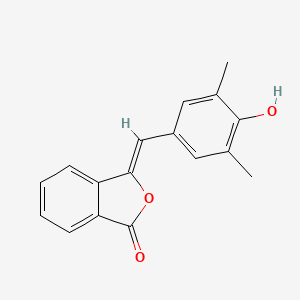
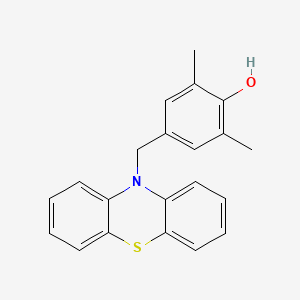
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)



